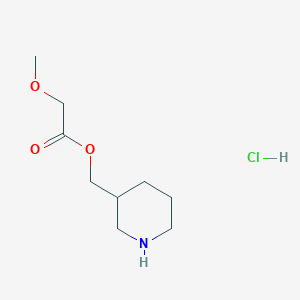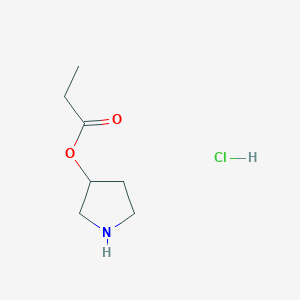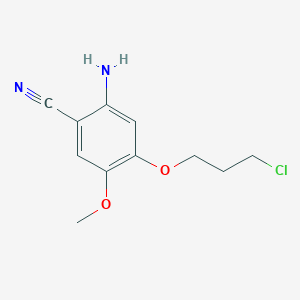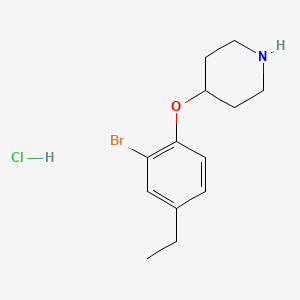![molecular formula C14H8BrCl3O2 B1440828 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-03-5](/img/structure/B1440828.png)
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride
説明
“5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H8BrCl3O2 and a molecular weight of 394.48 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzoyl chloride group, a bromine atom, and a 2,6-dichlorobenzyl group . The InChI code for this compound is 1S/C14H8BrCl3O2 .作用機序
Mode of Action
The mode of action of 5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride involves a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, a bromine atom is added to the compound .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are often mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, it can influence the transcription of specific genes, leading to changes in protein expression levels and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can induce conformational changes in the target biomolecule, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods, although its efficacy may decrease over time due to degradation or metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit or activate specific enzymes involved in metabolic processes, thereby altering the flow of metabolites through these pathways. This modulation of metabolic pathways can have significant effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its efficacy and the extent of its biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enable this compound to interact with transcription factors and influence gene expression .
特性
IUPAC Name |
5-bromo-2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl3O2/c15-8-4-5-13(9(6-8)14(18)19)20-7-10-11(16)2-1-3-12(10)17/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFSYGRQRDAGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)
![3-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440749.png)
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)

![7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1440755.png)




![4-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1440764.png)

![4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1440768.png)
